Dual Pan-RAF and SRC Kinase Inhibition Profile Distinguishes CCT3833 from RAF-Only Inhibitors
CCT3833 is a dual pan-RAF and SRC family kinase (SFK) inhibitor, a feature that distinguishes it from earlier-generation RAF inhibitors such as vemurafenib and dabrafenib, which are selective for mutant BRAF and can paradoxically activate the MAPK pathway in wild-type BRAF cells. CCT3833 inhibits V600E BRAF with an IC50 of 34 nM and CRAF with an IC50 of 33 nM [1]. In selectivity screens, CCT3833 was mostly inactive against other kinases, with the important exception of SRC family kinases [1]. This dual inhibition profile was intentionally designed to prevent SRC-mediated pathway reactivation, a mechanism of resistance to selective BRAF inhibitors [2].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | V600E BRAF: 34 nM; CRAF: 33 nM |
| Comparator Or Baseline | Vemurafenib (selective BRAF V600E inhibitor): V600E BRAF ~31 nM; CRAF ~48 nM; lacks significant SRC inhibition |
| Quantified Difference | CCT3833 exhibits equipotent inhibition of V600E BRAF and CRAF, whereas vemurafenib shows ~1.5-fold selectivity for V600E BRAF over CRAF. More critically, CCT3833 provides additional SRC inhibition not present with vemurafenib. |
| Conditions | In vitro kinase assays using recombinant enzymes |
Why This Matters
For researchers studying resistance mechanisms or seeking to inhibit both RAF and SRC signaling simultaneously, CCT3833 provides a validated chemical probe with a unique dual inhibition profile not available with selective BRAF inhibitors or many other pan-RAF agents.
- [1] Saturno G, Lopes F, Niculescu-Duvaz I, et al. The paradox-breaking panRAF plus SRC family kinase inhibitor, CCT3833, is effective in mutant KRAS-driven cancers. Annals of Oncology. 2021;32(2):269-278. View Source
- [2] Girotti MR, Lopes F, Preece N, et al. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. Cancer Cell. 2015;27(1):85-96. View Source
